2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Description

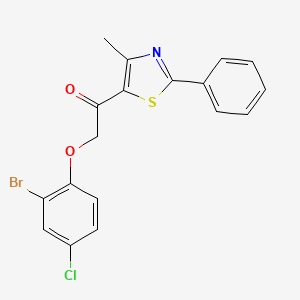

The compound 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one features a thiazole core substituted with a methyl group at position 4 and a phenyl ring at position 2. Attached to the thiazole’s 5-position is an ethanone moiety bearing a 2-bromo-4-chlorophenoxy substituent. This structure combines halogenated aromatic and heterocyclic motifs, which are common in bioactive molecules.

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO2S/c1-11-17(24-18(21-11)12-5-3-2-4-6-12)15(22)10-23-16-8-7-13(20)9-14(16)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXSZVFRJHBIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one typically involves a multi-step process:

Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of 4-methyl-2-phenylthioamide with α-haloketones.

Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the thiazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The phenoxy and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Core

The thiazole ring is a critical scaffold in medicinal chemistry. Key analogs include:

Analysis :

- Replacing the sulfanyl group in with a phenoxy group introduces oxygen’s electronegativity, altering hydrogen-bonding capacity and electronic distribution.

Halogenation and Bioactivity Trends

Halogenated analogs exhibit distinct bioactivity profiles:

Analysis :

- Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in binding pockets, as seen in brominated intermediates with antibacterial properties .

- The combination of bromo and chloro substituents in the phenoxy group could synergistically modulate electronic effects (e.g., σ-hole interactions) for targeted bioactivity .

Physicochemical Properties of Ethanone Derivatives

Comparisons of melting points and solubility:

Analysis :

- The target compound’s phenoxy group may increase melting point compared to non-aromatic substituents due to enhanced crystallinity .

- Hydrochloride salts (e.g., ) improve aqueous solubility, suggesting that the free base form of the target compound may require formulation optimization for bioavailability.

Biological Activity

The compound 2-(2-bromo-4-chlorophenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS Number: 478047-48-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, including relevant case studies and research findings.

The chemical structure of the compound includes a thiazole ring, which is often associated with various pharmacological activities. The molecular formula is C_{14}H_{13BrClNO, and it has a molecular weight of approximately 363.08 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in terms of interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C14H13BrClNO |

| Molecular Weight | 363.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 478047-48-2 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that thiazole rings can inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes . The compound is hypothesized to share similar mechanisms due to its structural components.

Case Study:

In vitro studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound were tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. Compounds featuring thiazole moieties have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and melanoma . The mechanism often involves apoptosis induction and cell cycle arrest.

Research Findings:

A study reported that certain thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents . Specifically, compounds with a methyl group at the para position of the phenyl ring demonstrated enhanced activity.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

- Thiazole Ring: Essential for antimicrobial and anticancer activity.

- Bromo and Chloro Substituents: These halogen groups may enhance lipophilicity and improve binding affinity to biological targets.

- Methyl Group: Positioned on the phenyl ring, this group appears to augment the overall potency of the compound against cancer cells.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with various biological targets. Using software like Schrodinger, researchers have modeled interactions between the compound and proteins associated with cancer proliferation and bacterial resistance. These studies suggest that the compound binds effectively to active sites, potentially inhibiting target functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.